Product packaging for 2-(3-Benzoylphenyl)propionitrile, (R)-(Cat. No.:CAS No. 161527-65-7)

2-(3-Benzoylphenyl)propionitrile, (R)-

Cat. No.: B12719961
CAS No.: 161527-65-7
M. Wt: 235.28 g/mol
InChI Key: RGYOCHMZSLUCNP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Role in Advanced Organic Synthesis and Chemical Development

Therefore, the synthesis of enantiomerically pure Dexketoprofen (B22426) is a major goal in pharmaceutical manufacturing to produce a more potent drug with fewer side effects. The synthesis of (R)-2-(3-Benzoylphenyl)propionitrile is a critical step in a stereospecific route to achieve this. By creating the correct chirality at the nitrile stage, chemists can carry this stereocenter through subsequent reactions, culminating in the desired (S)-acid. Hydrolysis of the (R)-nitrile intermediate leads directly to the (S)-carboxylic acid, an inversion of stereochemical designation due to changes in Cahn-Ingold-Prelog priority rules, not a change in the 3D arrangement of the molecule itself. This makes the asymmetric synthesis of the (R)-nitrile a focal point of intense research. ontosight.ainih.gov

Historical Context of its Discovery and Early Synthetic Investigations

The development of synthetic routes to 2-(3-benzoylphenyl)propionic acid (Ketoprofen) dates back several decades. Early methods often produced a racemic mixture (an equal mix of both enantiomers) of the final drug. chemicalbook.com A common early strategy involved the methylation of 3-benzoylphenylacetonitrile (B23885). google.comgoogle.com This parent acetonitrile (B52724) compound could be synthesized from starting materials like m-methyl benzoic acid through a series of reactions including bromination, cyanation, and a Friedel-Crafts reaction. semanticscholar.org

A patent from the 1980s describes a process where 3-benzoylphenyl acetonitrile is methylated to produce 2-(3-benzoylphenyl)propionitrile (B120230), which is then hydrolyzed to give racemic Ketoprofen (B1673614). google.com The challenge in these early stages was not necessarily the creation of the propionitrile (B127096) itself, but the separation of the resulting enantiomers of Ketoprofen, a process known as resolution. google.com For instance, methods were developed to separate the racemic acid using chiral bases like octylglucamine to form diastereomeric salts that could be separated physically. google.com The recognition of the superior therapeutic profile of Dexketoprofen drove the evolution from racemic synthesis and subsequent resolution to more direct asymmetric syntheses targeting specific enantiomeric intermediates like (R)-2-(3-benzoylphenyl)propionitrile.

Overview of Contemporary Academic Research Directions and Challenges

Modern research into the synthesis of (R)-2-(3-Benzoylphenyl)propionitrile and, by extension, Dexketoprofen, focuses on improving efficiency, enantioselectivity, and sustainability. The key challenges lie in achieving high yields and high enantiomeric excess (e.e.) while minimizing costs and environmental impact.

One major area of contemporary research is biocatalysis . The use of enzymes offers a green and highly selective alternative to traditional chemical catalysts. For example, the nitrile hydratase enzyme from Rhodococcus equi has been studied for its ability to enantioselectively process 2-(3-benzoylphenyl)propionitrile. lookchem.comchemicalbook.com This approach can be part of a kinetic resolution process where the enzyme selectively converts one enantiomer, allowing the other to be isolated. More advanced enzymatic methods focus on the direct production of Dexketoprofen from a racemic precursor, such as the selective hydrolysis of racemic ketoprofen amide using an amidase, a method detailed in a recent patent application. wipo.int

Another significant research direction is asymmetric catalysis , using chiral catalysts to guide a reaction toward the formation of one specific enantiomer. nih.gov This avoids the 50% theoretical yield limit of classical resolutions. For Dexketoprofen intermediates, research has explored asymmetric Darzens reactions to create chiral epoxides that can be converted to the final product. google.com These methods aim to establish the desired stereocenter early in the synthetic sequence with high fidelity.

Develop novel, highly enantioselective catalysts (both chemical and biological). wipo.intgoogle.com

Utilize more environmentally friendly solvents and reagents, adhering to the principles of green chemistry. wipo.int

Ensure the complete utilization of raw materials, for example, by racemizing and recycling the unwanted enantiomer from a resolution process. google.com

These ongoing efforts underscore the continued importance of (R)-2-(3-Benzoylphenyl)propionitrile as a benchmark for the development of advanced, stereoselective synthetic methodologies in pharmaceutical chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B12719961 2-(3-Benzoylphenyl)propionitrile, (R)- CAS No. 161527-65-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161527-65-7

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(2R)-2-(3-benzoylphenyl)propanenitrile

InChI

InChI=1S/C16H13NO/c1-12(11-17)14-8-5-9-15(10-14)16(18)13-6-3-2-4-7-13/h2-10,12H,1H3/t12-/m0/s1

InChI Key

RGYOCHMZSLUCNP-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Stereoselective Synthesis Methodologies of 2 3 Benzoylphenyl Propionitrile, R

Asymmetric Synthesis Approaches to the Chiral Center

Asymmetric synthesis aims to directly create the desired stereocenter from a prochiral precursor. This is often considered the most elegant and efficient approach as it can theoretically yield 100% of the desired enantiomer. Methodologies in this category are diverse, leveraging chiral catalysts, auxiliaries, or organocatalysts to control the stereochemical outcome of the reaction.

Chiral Catalyst-Mediated Enantioselective Reactions

The use of chiral metal complexes as catalysts for the enantioselective formation of carbon-carbon or carbon-heteroatom bonds is a cornerstone of modern asymmetric synthesis. While specific applications of chiral catalysts for the direct synthesis of (R)-2-(3-benzoylphenyl)propionitrile are not extensively detailed in publicly available literature, the principles can be illustrated through related transformations.

One potential route is the asymmetric hydrocyanation of a suitable precursor like 3-vinylbenzophenone. Asymmetric hydrocyanation of alkenes, catalyzed by transition metal complexes with chiral ligands, is a well-established method for the synthesis of chiral nitriles. For instance, nickel complexes with chiral phosphite (B83602) or phosphinite ligands have been successfully employed in the synthesis of other optically active nitriles.

Another relevant approach is the asymmetric alkylation of 3-benzoylphenylacetonitrile (B23885). This can be achieved using chiral phase-transfer catalysts, which shuttle a deprotonated nitrile species from an aqueous or solid phase into an organic phase containing a methylating agent. The chiral environment of the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

A patent describes an asymmetric Darzens reaction to obtain a chiral intermediate for Dexketoprofen (B22426), highlighting the industrial interest in catalytic asymmetric approaches. nih.gov In this method, 3-acetyl benzophenone (B1666685) reacts with a chiral ester to form a chiral oxirane, which is a precursor to the final product. nih.gov

Table 1: Examples of Chiral Catalyst-Mediated Asymmetric Reactions for Related Compounds (Note: Data for the direct synthesis of (R)-2-(3-Benzoylphenyl)propionitrile is not readily available. The following table presents examples for analogous transformations.)

Catalyst SystemSubstrateReaction TypeYield (%)Enantiomeric Excess (ee %)Reference
Ni(COD)₂ / (R,R)-Glucose-derived diphosphiniteStyreneHydrocyanation>9591 (S)General methodology reference
Chiral Quaternary Ammonium (B1175870) SaltN-(Diphenylmethylene)glycine tert-butyl esterPhase-Transfer Alkylation8587 (S)General methodology reference
Pd₂(dba)₃ / (S)-BINAP1,3-Diphenylallyl acetateAllylic Alkylation9598 (S)General methodology reference

Chiral Auxiliary-Driven Diastereoselective Transformations

This strategy involves the temporary attachment of a chiral molecule, known as a chiral auxiliary, to a prochiral substrate. The auxiliary then directs a subsequent diastereoselective reaction, after which it is cleaved to yield the enantiomerically enriched product. Evans oxazolidinones and Oppolzer's camphorsultam are well-known examples of effective chiral auxiliaries.

For the synthesis of (R)-2-(3-benzoylphenyl)propionitrile, a potential route would involve the acylation of a chiral auxiliary with 3-benzoylphenylacetic acid, followed by diastereoselective methylation at the α-position. The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary, which shields one face of the enolate intermediate from the incoming electrophile.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this particular nitrile are scarce in the literature, the methodology is well-established for the synthesis of other α-substituted propionic acid derivatives.

Table 2: Diastereoselective Alkylation using Chiral Auxiliaries for Analogous Systems (Note: Data for the direct application to 2-(3-Benzoylphenyl)propionitrile (B120230) synthesis is not readily available. The following table illustrates the general effectiveness of this approach.)

Chiral AuxiliarySubstrateReaction ConditionsDiastereomeric Excess (de %)Reference
(R)-4-Benzyl-2-oxazolidinoneN-Propionyl oxazolidinone1. NaHMDS, THF, -78 °C; 2. Benzyl bromide>98General methodology reference
(1S,2R)-1-Amino-2-indanolN-Acyl derivative1. LDA, THF, -78 °C; 2. Methyl iodide95General methodology reference
(-)-MenthoneBaylis-Hillman adductAcetal formation and subsequent reactions>95General methodology reference

Enantioselective Organocatalysis in Propionitrile (B127096) Formation

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, phosphoric acids, and thioureas are common classes of organocatalysts.

For the synthesis of (R)-2-(3-benzoylphenyl)propionitrile, an organocatalytic approach could involve the enantioselective conjugate addition of a cyanide source to an α,β-unsaturated precursor derived from 3-benzoylacetophenone. Alternatively, the asymmetric alkylation of 3-benzoylphenylacetonitrile could be catalyzed by a chiral organocatalyst under phase-transfer conditions.

While the application of organocatalysis to the synthesis of this specific nitrile is not well-documented, the field has demonstrated significant success in the enantioselective formation of a wide range of chiral molecules, including other nitriles.

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Although this approach has a maximum theoretical yield of 50% for the desired enantiomer, it is often a practical and widely used method, especially on an industrial scale.

Diastereomeric Salt Formation and Separation

This classical resolution technique involves reacting the racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. wikipedia.orglibretexts.org

While 2-(3-benzoylphenyl)propionitrile itself is not acidic or basic, it can be hydrolyzed to the corresponding racemic carboxylic acid, ketoprofen (B1673614). Racemic ketoprofen can be resolved by forming diastereomeric salts with chiral bases. For example, (R)-(+)-α-phenylethylamine has been used to resolve racemic ketoprofen, where the diastereomeric amide is formed and then separated. researchgate.net Other chiral amines like cinchonidine (B190817) have also been employed for the resolution of ketoprofen. After separation, the desired enantiomer of the acid can be isolated and potentially converted back to the nitrile if required.

Table 3: Chiral Resolving Agents for the Resolution of Racemic Ketoprofen (Note: This data pertains to the resolution of the corresponding carboxylic acid, ketoprofen, not the nitrile.)

Resolving AgentRacemic SubstratePrinciple of SeparationOutcomeReference
(R)-(+)-α-PhenylethylamineKetoprofenDiastereomeric amide formation and crystallizationSeparation of enantiomers researchgate.net
(-)-CinchonidineKetoprofenDiastereomeric salt formation and crystallizationIsolation of (+)-ketoprofenGeneral methodology reference
L-LysineKetoprofenDiastereomeric salt formationImproved solubility and dissolution of S-ketoprofen saltGeneral methodology reference

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer. wikipedia.org This allows for a theoretical yield of up to 100% of a single enantiomer. wikipedia.org

A promising approach for the synthesis of (R)-2-(3-benzoylphenyl)propionitrile involves enzymatic kinetic resolution. It has been reported that a nitrile hydratase from Rhodococcus equi A4 can be used with 2-(3-benzoylphenyl)propionitrile as a substrate. Nitrile hydratases catalyze the hydration of nitriles to the corresponding amides. In a kinetic resolution setting, the enzyme would selectively hydrate (B1144303) one enantiomer of the racemic nitrile, for instance, the (S)-enantiomer to the corresponding amide, leaving the desired (R)-2-(3-benzoylphenyl)propionitrile unreacted and in high enantiomeric excess.

For a DKR process, this enzymatic resolution would be coupled with a racemization catalyst that continuously converts the unreacted (S)-nitrile back to the racemic mixture, thereby allowing for the complete conversion of the starting material to the (R)-enantiomer (or its corresponding amide). While specific DKR protocols for this nitrile are not widely published, the use of lipases for the DKR of the related ketoprofen esters is well-documented, often in combination with a ruthenium-based racemization catalyst. nih.gov

Table 4: Principles of Dynamic Kinetic Resolution for Related Compounds (Note: Specific DKR data for 2-(3-benzoylphenyl)propionitrile is limited. The table outlines relevant principles.)

Resolution MethodRacemizationSubstrate TypePotential Outcome for NitrileReference Principle
Enzymatic (Nitrile Hydratase)Chemical or EnzymaticRacemic NitrileHigh yield of (R)-nitrile or (S)-amide wikipedia.org
Enzymatic (Lipase)Ru-based catalystRacemic Ester (of Ketoprofen)High yield of single enantiomer ester nih.gov

Chromatographic Enantioseparation Methods (e.g., SFC, HPLC)

The resolution of racemic 2-(3-benzoylphenyl)propionitrile into its constituent enantiomers is a critical step for obtaining the desired (R)-enantiomer in high purity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques widely employed for this purpose, particularly utilizing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose, have demonstrated exceptional enantiorecognition capabilities for this class of compounds. nih.govnih.gov

Research into the enantioseparation of the structurally analogous compound, ketoprofen, provides significant insights. For instance, a reversed-phase HPLC method was developed using a Lux Amylose-2 column, which successfully separated the enantiomers in an acidified acetonitrile (B52724)/water mixture. nih.gov The choice of mobile phase, its composition, and the column temperature are critical parameters that influence retention times and separation factors (α). nih.govnih.gov Temperature, in particular, can have unpredictable effects on the thermodynamic and kinetic aspects of the enantiomer-CSP complexation, sometimes even leading to a reversal of the enantiomeric elution order. nih.gov

The use of polar organic mobile phases, such as neat alcohols (methanol, ethanol, propanol), is also common, especially for preparative separations, as it reduces environmental impact compared to normal-phase chromatography that uses solvents like hexane (B92381). nih.govnih.gov The enantioselectivity of amylose-based CSPs is driven by interactions such as hydrogen bonding between the analyte and the carbamate (B1207046) groups on the polysaccharide selector. nih.gov

Table 1: Examples of Chiral Stationary Phases for Enantioseparation of Ketoprofen Analogs

Chiral Stationary Phase (CSP)Chromatographic ModeMobile PhaseKey FindingsCitation
Lux Amylose-2Reversed-Phase HPLCAcetonitrile/Water (acidified)Achieved effective enantioseparation of dexketoprofen and its R-enantiomer. nih.gov
Lux Amylose-1Reversed-Phase HPLCMethanol/Water (acidified)Showed enantioseparation capability; studied for hysteretic behavior. nih.gov
Cellulose tris(3,5-dichlorophenylcarbamate)HPLC2-PropanolDemonstrated extremely high enantioselectivity for a related chiral sulfoxide, with an enantioseparation factor (α) of 112. researchgate.netnih.gov
Chirobiotic V / V2 (Macrocyclic glycopeptide)HPLCPolar Ionic Mode / Reversed-Phase ModeIonic interactions were found to govern chiral recognition for β-blockers, a different class of chiral compounds, showcasing the versatility of CSPs. mdpi.com

Precursor Synthesis and Stereocontrol in Upstream Reactions

Controlling the stereochemistry during the synthesis, rather than relying on downstream resolution, is often a more efficient and economical approach. This involves the stereoselective synthesis of key precursors or the use of chiral catalysts to direct the formation of the desired enantiomer.

Stereoselective Synthesis of (3-Benzoylphenyl)acetic Acid Derivatives

The synthesis of chiral 2-arylpropionic acids and their derivatives is a well-established field, with methodologies that can be adapted for producing precursors to (R)-2-(3-benzoylphenyl)propionitrile. The parent compound, (3-benzoylphenyl)acetic acid, serves as a fundamental building block. nih.gov While many routes produce a racemic mixture, asymmetric synthesis can introduce the desired chirality early in the sequence.

One common strategy involves the asymmetric hydrogenation of a corresponding α,β-unsaturated acid precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. Another approach is the stereoselective alkylation of a chiral enolate derived from a (3-benzoylphenyl)acetic acid derivative esterified with a chiral auxiliary. After the alkylation step, the auxiliary can be cleaved to yield the enantiomerically enriched acid. Although specific examples for (3-benzoylphenyl)acetic acid are not extensively detailed in readily available literature, these established principles for synthesizing other 2-arylpropionic acids like ibuprofen (B1674241) and ketoprofen are directly applicable. researchgate.net

Chiral Induction in Nitrile Group Introduction

The creation of the chiral center at the carbon bearing the nitrile group is a pivotal step. A key industrial route involves the direct methylation of 3-benzoylphenylacetonitrile. google.com To achieve stereoselectivity, this methylation can be performed using asymmetric phase transfer catalysis.

In this method, a chiral quaternary ammonium salt is used as the phase transfer catalyst. The catalyst forms a chiral ion pair with the enolate of 3-benzoylphenylacetonitrile, transporting it from the aqueous phase (containing a base like sodium hydroxide) to the organic phase (containing the methylating agent, e.g., methyl iodide). The chiral environment created by the catalyst directs the approach of the methylating agent to the enolate, favoring the formation of one enantiomer over the other. The success of this induction depends heavily on the structure of the chiral catalyst, the solvent system, and the reaction conditions. While the original patent focuses on the non-chiral version of this reaction for its efficiency, the use of chiral phase transfer catalysts represents a direct pathway to an enantioselective process. google.com

Optimization and Green Chemistry Principles in Synthesis

Modern pharmaceutical synthesis places a strong emphasis on efficiency, safety, and environmental sustainability. mdpi.com The application of green chemistry principles, including the use of continuous flow reactors and efficient catalytic systems, is crucial for optimizing the synthesis of (R)-2-(3-benzoylphenyl)propionitrile. acs.org

Applications of Continuous Flow Reactors for Enhanced Efficiency

Continuous flow reactors offer significant advantages over traditional batch processing for many chemical transformations. nih.gov For the synthesis of 2-(3-benzoylphenyl)propionitrile and its precursors, flow chemistry can provide superior control over reaction parameters such as temperature, pressure, and mixing. nih.govrsc.org This enhanced control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents or intermediates. nih.gov

The improved mass and heat transfer in micro- or meso-reactors can lead to higher yields, better selectivity, and shorter reaction times. nih.gov For instance, reactions that are difficult to scale up in batch due to safety concerns, such as those involving diazonium salts or the generation of gas, can often be performed safely and efficiently in a continuous flow setup. nih.gov Applying flow technology to the methylation or hydrolysis steps in the synthesis of the target compound could lead to a more scalable, safer, and automated manufacturing process.

Utilization of Phase Transfer Catalysis for Improved Yields

Phase Transfer Catalysis (PTC) is a powerful technique for conducting reactions between reagents located in different immiscible phases (e.g., solid-liquid or liquid-liquid). crdeepjournal.org As mentioned, it is particularly relevant for the methylation of 3-benzoylphenylacetonitrile to produce 2-(3-benzoylphenyl)propionitrile. google.com

The use of PTC in this step avoids the need for hazardous and moisture-sensitive reagents like sodium amide and cryogenic conditions, which were part of older synthetic methods. google.com The reaction can be carried out in a two-phase system of an organic solvent and a concentrated aqueous base, using a quaternary ammonium salt as the catalyst. google.com This method is not only safer and less demanding but also highly efficient, leading to improved yields and simplified workup procedures. The catalyst, by shuttling the anionic intermediate into the organic phase, facilitates a rapid and clean reaction. crdeepjournal.org

Table 2: Phase Transfer Catalysts for Methylation of 3-Benzoylphenylacetonitrile

CatalystMethylating AgentBaseSystemKey AdvantageCitation
Tetrabutylammonium hydrogensulfateMethyl Iodide50% NaOHTwo-phaseAvoids hazardous reagents like NaNH2; milder conditions. google.com
Benzyltriethylammonium chlorideMethyl Iodide50% NaOHTwo-phaseEfficient methylation under PTC conditions. google.com
General Quaternary Ammonium Salts (R4N+)Alkyl Halide (R-X)Aqueous BaseLiquid-Liquid or Solid-LiquidIncreases reaction rates, improves yields, and allows for milder conditions compared to homogeneous reactions. crdeepjournal.org

Development of Solvent-Free or Bio-Catalytic Synthetic Pathways

The chemical industry's pursuit of sustainability and efficiency has spurred the development of innovative synthetic routes that minimize environmental impact. For the synthesis of enantiomerically pure compounds like (R)-2-(3-Benzoylphenyl)propionitrile, biocatalysis and solvent-free reaction conditions represent the forefront of green chemistry. These approaches offer high selectivity, mild reaction conditions, and a significant reduction in hazardous waste compared to traditional chemical methods.

Bio-catalytic approaches, in particular, have gained considerable traction. These methods employ enzymes, either as isolated preparations or within whole-cell systems, to catalyze the desired chemical transformation with exceptional stereo- and regioselectivity. The use of enzymes aligns with the principles of green chemistry by operating under mild conditions of temperature and pH, often in aqueous media, thereby circumventing the need for toxic organic solvents. nih.gov

Research Findings in Bio-Catalytic Synthesis

The exploration of enzymes for the synthesis of chiral nitriles has identified nitrilases as particularly promising biocatalysts. nih.gov Nitrilases can catalyze the enantioselective hydrolysis of a racemic nitrile to produce a chiral carboxylic acid and the unreacted nitrile enantiomer, or they can be used in the asymmetric synthesis of nitriles.

One area of investigation has been the use of nitrile hydratase from Rhodococcus equi A4, which has been studied for its enantioselective properties using 2-(3-benzoylphenyl)propionitrile as a substrate. lookchem.comchemicalbook.com This line of research is pivotal for developing enzymatic kinetic resolution processes. In such a process, the enzyme selectively converts one enantiomer of the racemic nitrile into the corresponding amide, leaving the desired (R)-enantiomer of the nitrile untouched and in high enantiomeric excess.

Furthermore, engineered aldoxime dehydratases from Rhodococcus sp. have demonstrated efficacy in synthesizing various aromatic nitriles from their corresponding aldoximes under gentle reaction conditions. nih.gov The optimization of these enzyme systems, including broadening their substrate scope through protein engineering, presents a viable path for the direct, asymmetric synthesis of (R)-2-(3-benzoylphenyl)propionitrile. nih.gov The ability of these biocatalytic systems to operate at high substrate loadings is a critical factor for their industrial applicability. nih.gov

The overarching goal of these chemoenzymatic strategies is to create more efficient and sustainable manufacturing processes for key pharmaceutical intermediates. nih.gov The successful industrial-scale synthesis of other chiral compounds, such as (R)-(−)-mandelic acid, using nitrilase technology, serves as a strong precedent for the potential large-scale production of (R)-2-(3-benzoylphenyl)propionitrile via biocatalytic routes. nih.gov

While strictly solvent-free synthesis for this specific compound is a developing area, the principles of biocatalysis inherently move towards this goal. By utilizing aqueous buffer solutions, biocatalytic processes dramatically reduce the ecological footprint associated with the use of volatile and toxic organic solvents. nih.gov Research into solid-phase synthesis or reactions under neat conditions (without any solvent) for similar complex organic molecules is ongoing and holds promise for future applications in the synthesis of chiral nitriles. nih.gov

The data below summarizes the key aspects of biocatalytic approaches investigated for the synthesis of chiral nitriles, which are applicable to the production of (R)-2-(3-Benzoylphenyl)propionitrile.

Enzyme TypeSource Organism (Example)Substrate TypeProductKey Advantage
Nitrile HydrataseRhodococcus equi A4Racemic 2-(3-Benzoylphenyl)propionitrile(S)-2-(3-Benzoylphenyl)propionamide + (R)-2-(3-Benzoylphenyl)propionitrileEnantioselective resolution
Aldoxime DehydrataseRhodococcus sp.3-Benzoylphenylacetaldoxime2-(3-Benzoylphenyl)acetonitrileDirect synthesis under mild conditions
NitrilaseVarious bacteria, fungiRacemic NitrilesChiral Carboxylic Acids + Enantiopure NitrilesHigh enantioselectivity

Further research has focused on optimizing these biocatalytic systems. The table below outlines typical parameters and outcomes from studies on engineered enzymes for nitrile synthesis.

ParameterCondition/ValueOutcomeReference
EnzymeEngineered Aldoxime DehydrataseHigh activity towards meta-substituted substrates nih.gov
Substrate LoadingUp to 500 mMHigh conversion yields (e.g., 91%) nih.gov
Reaction MediumAqueous bufferReduced use of organic solvents nih.gov
Enantioselectivity>99% ee (for similar resolutions)Production of enantiomerically pure compounds nih.gov

Reaction Mechanisms and Chemical Transformations Involving 2 3 Benzoylphenyl Propionitrile, R

Mechanistic Investigations of Nitrile Group Reactivity

The carbon-nitrogen triple bond of the nitrile group in (R)-2-(3-benzoylphenyl)propionitrile is a versatile functional group that can undergo hydrolysis, amidation, reduction, and various nucleophilic additions.

Hydrolysis and Selective Amidation Pathways

The conversion of the nitrile group to a carboxylic acid or an amide represents a fundamental transformation. Hydrolysis can be achieved under both acidic and basic conditions, typically proceeding through an intermediate amide which is then further hydrolyzed. A process for the preparation of 2-(3-benzoylphenyl)propionic acid involves the hydrolysis of 2-(3-benzoylphenyl)propionitrile (B120230) using potassium hydroxide (B78521) in a methanol-water mixture under reflux conditions. google.com

A more selective approach to obtaining the corresponding amide involves the use of nitrile hydratase enzymes. These biocatalysts can hydrate (B1144303) nitriles to amides with high selectivity, often under mild conditions. nih.gov The nitrile hydratase from Rhodococcus equi A4 has been shown to preferentially hydrate the (S)-isomers of various 2-arylpropionitriles. nih.gov While this enzyme exhibits enantioselectivity, its activity on (R)-2-(3-benzoylphenyl)propionitrile specifically would result in the formation of (R)-2-(3-benzoylphenyl)propionamide. The enantiomeric excess (E-value) for the enzymatic hydration of similar substrates like 2-(4-chlorophenyl)propionitrile and 2-(6-methoxynaphthyl)propionitrile using this enzyme ranges from 5 to 15. nih.gov

The mechanism of nitrile hydratase involves the coordination of the nitrile nitrogen to a metal center (typically iron or cobalt) in the enzyme's active site, which activates the nitrile carbon towards nucleophilic attack by a coordinated water molecule. nih.gov

Table 1: Enzymatic Hydration of 2-Arylpropionitriles by Rhodococcus equi A4 Nitrile Hydratase nih.gov

SubstrateEnantiomeric Excess (E-value)
2-(2-methoxyphenyl)propionitrile5-15
2-(4-methoxyphenyl)propionitrile5-15
2-(4-chlorophenyl)propionitrile5-15
2-(6-methoxynaphthyl)propionitrile5-15

Reduction Reactions to Chiral Amines

The nitrile group can be reduced to a primary amine, yielding a chiral amine that can be a valuable building block in organic synthesis. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reaction with LiAlH₄ typically occurs in an ethereal solvent like diethyl ether, followed by an acidic workup to yield the primary amine. rsc.org Catalytic hydrogenation is often carried out using catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere at elevated temperature and pressure. google.com The choice of catalyst and reaction conditions is crucial to avoid the formation of secondary and tertiary amines as byproducts. google.com

Nucleophilic Addition and Cycloaddition Reactions at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. A prominent example is the Grignard reaction, where an organomagnesium halide adds to the nitrile to form an imine intermediate after workup. This imine can then be hydrolyzed to a ketone. mnstate.edumdpi.com For instance, the reaction of (R)-2-(3-benzoylphenyl)propionitrile with a Grignard reagent, followed by acidic hydrolysis, would lead to the formation of a new ketone.

Nitriles can also participate in cycloaddition reactions, acting as dipolarophiles. For example, 1,3-dipolar cycloaddition reactions with nitrile oxides can yield five-membered heterocyclic rings. nih.govresearchgate.net The reaction of a nitrile with an azide (B81097), often catalyzed by copper, can lead to the formation of a triazole ring. nih.gov While specific examples with (R)-2-(3-benzoylphenyl)propionitrile are not extensively documented, these general principles of reactivity are applicable.

Transformations and Functionalization of the Benzoylphenyl Moiety

The benzoylphenyl portion of the molecule offers two key sites for chemical modification: the ketone functionality and the two aromatic rings.

Selective Modification of the Ketone Functionality

The ketone group can be selectively reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. For instance, the selective reduction of the ketone in ketoprofen (B1673614), the carboxylic acid analogue of the target nitrile, has been accomplished to produce a hydroxy derivative. nih.gov The choice of reducing agent is critical to avoid the simultaneous reduction of the nitrile group.

Aromatic Substitutions and Derivatizations on the Phenyl Rings

The two phenyl rings of the benzoylphenyl moiety can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will govern the position of the incoming electrophile. The benzoyl group is a deactivating, meta-directing group, while the propionitrile (B127096) substituent is generally considered to be a weakly deactivating, ortho-, para-directing group. Therefore, electrophilic substitution on the phenyl ring bearing the propionitrile group would likely occur at the positions ortho and para to the alkyl substituent, while substitution on the other phenyl ring would be directed to the meta position relative to the ketone.

An example of such a derivatization is the synthesis of 6-halogenated derivatives of 2-(3-benzoylphenyl)propionic acid, which proceeds through the direct phase-transfer methylation of the corresponding halogenated arylacetonitriles, followed by hydrolysis. This indicates that halogenation can be achieved on the phenyl ring prior to the introduction of the propionitrile side chain.

Table 2: Synthesis of Halogenated Derivatives

DerivativeStarting Material
6-fluoro-2-(3-benzoylphenyl)propionic acidHalogenated arylacetonitrile
6-chloro-2-(3-benzoylphenyl)propionic acidHalogenated arylacetonitrile
6-bromo-2-(3-benzoylphenyl)propionic acidHalogenated arylacetonitrile

Derivatization Strategies for Advanced Chemical Intermediates

The chemical architecture of (R)-2-(3-benzoylphenyl)propionitrile, featuring a nitrile group, a chiral center, and a benzophenone (B1666685) moiety, presents multiple avenues for derivatization. These modifications are aimed at creating advanced intermediates for various applications, including the synthesis of novel bioactive molecules.

Formation of Complex Scaffolds from the Propionitrile Core

While the primary documented transformation of (R)-2-(3-benzoylphenyl)propionitrile is its hydrolysis to form the corresponding carboxylic acid, the nitrile group itself is a versatile functional handle for the construction of more complex molecular scaffolds. One significant, albeit not extensively documented for this specific molecule, transformation is the conversion of the nitrile to a tetrazole ring.

The [2+3] cycloaddition reaction of the nitrile with an azide, typically sodium azide in the presence of an ammonium (B1175870) chloride or a Lewis acid catalyst, can yield the corresponding 5-substituted tetrazole. chalcogen.rogoogle.com This transformation is of particular interest in medicinal chemistry as the tetrazole ring is a well-established bioisostere for a carboxylic acid group. nih.gov This means that the resulting tetrazole analog of ketoprofen could potentially exhibit similar or improved biological activity, with potentially different physicochemical properties such as metabolic stability. chalcogen.ro

Table 1: Potential Cycloaddition Reaction for Scaffold Elaboration

Reactant Reagent Product Scaffold Type Potential Application
(R)-2-(3-Benzoylphenyl)propionitrile Sodium Azide (NaN₃), NH₄Cl or Lewis Acid (R)-5-(1-(3-benzoylphenyl)ethyl)-1H-tetrazole Tetrazole Carboxylic Acid Bioisostere, Medicinal Chemistry

This table illustrates a potential, but not specifically documented, derivatization based on established chemical principles.

Synthesis of Chemically Diverse Analogs and Congeners

The synthesis of chemically diverse analogs and congeners from (R)-2-(3-benzoylphenyl)propionitrile primarily revolves around the manipulation of the nitrile group. The most prevalent and industrially significant transformation is its hydrolysis to produce (S)-ketoprofen. This reaction can be achieved under both acidic and basic conditions. chemguide.co.uk

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, results in the formation of the carboxylic acid and the corresponding ammonium salt. chemguide.co.uk The reaction proceeds through the initial formation of an amide intermediate. organicchemistrytutor.com

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, yields the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid.

While the synthesis of other analogs directly from (R)-2-(3-benzoylphenyl)propionitrile is not widely reported in the literature, the resulting (S)-ketoprofen is a starting point for numerous derivatization strategies, including the formation of amides and esters.

Kinetic and Thermodynamic Profiling of Key Chemical Transformations

The hydrolysis of nitriles to carboxylic acids is a two-step process, with the initial formation of an amide followed by the hydrolysis of the amide. chemguide.co.ukorganicchemistrytutor.com

Reaction Scheme: R-C≡N → [R-C(=O)NH₂] → R-COOH + NH₃

Table 2: Representative (Hypothetical) Kinetic and Thermodynamic Data for Nitrile Hydrolysis

Transformation Conditions Rate Constant (k) Activation Energy (Ea) Enthalpy of Reaction (ΔH) Gibbs Free Energy (ΔG)
Nitrile to Amide Acidic (H₃O⁺) k₁ Eₐ₁ ΔH₁ ΔG₁
Amide to Carboxylic Acid Acidic (H₃O⁺) k₂ (k₁ > k₂) Eₐ₂ ΔH₂ ΔG₂
Nitrile to Amide Basic (OH⁻) k'₁ E'ₐ₁ ΔH'₁ ΔG'₁
Amide to Carboxylic Acid Basic (OH⁻) k'₂ (k'₁ > k'₂) E'ₐ₂ ΔH'₂ ΔG'₂

***Disclaimer:** The data presented in this table is for illustrative purposes only and is based on general principles of nitrile hydrolysis. Specific experimental values for (R)-2-(3-benzoylphenyl)propionitrile are not available in the public domain.*

The rate of hydrolysis is significantly influenced by factors such as temperature, pH, and the concentration of the acid or base catalyst. researchgate.netresearchgate.net Generally, higher temperatures and more concentrated acidic or basic conditions accelerate the reaction rate. chemguide.co.uk The electronic nature of the substituents on the aromatic rings of the benzophenone moiety can also be expected to influence the reaction kinetics by affecting the electrophilicity of the nitrile carbon.

Advanced Analytical and Spectroscopic Characterization of 2 3 Benzoylphenyl Propionitrile, R

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of chiral molecules like (R)-2-(3-Benzoylphenyl)propionitrile. These methods provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of experiments for the complete assignment of proton (¹H) and carbon (¹³C) signals, which is crucial for confirming the precise structure of (R)-2-(3-Benzoylphenyl)propionitrile. While standard one-dimensional (1D) NMR provides initial spectral data, two-dimensional (2D) techniques such as COSY, HSQC, and HMBC are essential for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For (R)-2-(3-Benzoylphenyl)propionitrile, COSY spectra would reveal correlations between the methine proton at the chiral center and the adjacent methyl protons. It would also show the coupling network within the two aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-hydrogen pairs. columbia.edu This is instrumental in assigning the ¹³C signals based on their attached protons. For instance, the carbon of the methyl group would show a cross-peak with the methyl protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is critical for piecing together the different fragments of the molecule. Key HMBC correlations for (R)-2-(3-Benzoylphenyl)propionitrile would include the correlation from the methyl protons to the chiral methine carbon and the nitrile carbon, as well as correlations from the aromatic protons to the carbonyl carbon, confirming the benzoylphenyl moiety.

A combination of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon resonances, providing definitive structural confirmation of (R)-2-(3-Benzoylphenyl)propionitrile. researchgate.netresearchgate.netyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for (R)-2-(3-Benzoylphenyl)propionitrile Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~1.6~20
Methine (CH)~4.0~30
Nitrile (CN)-~120
Aromatic (C₆H₄, C₆H₅)~7.3 - 7.9~128 - 138
Carbonyl (C=O)-~196

High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying and quantifying potential impurities in (R)-2-(3-Benzoylphenyl)propionitrile. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions for both the parent compound and any trace-level impurities. usp.org This is essential for understanding the impurity profile, which can originate from starting materials, by-products of the synthesis, or degradation products.

Potential process-related impurities could include unreacted starting materials or reagents from the synthetic route. Degradation impurities might arise from hydrolysis of the nitrile group to the corresponding carboxylic acid (ketoprofen) or amide. HRMS, often coupled with liquid chromatography (LC-HRMS), can separate these impurities from the main compound and provide their exact masses, facilitating their identification. thermofisher.com

Table 2: Potential Impurities in (R)-2-(3-Benzoylphenyl)propionitrile and their Theoretical Exact Masses

Impurity NameMolecular FormulaTheoretical Exact Mass (m/z) [M+H]⁺
(R)-2-(3-Benzoylphenyl)propionic acid (Dexketoprofen)C₁₆H₁₄O₃255.0965
2-(3-Benzoylphenyl)propanamideC₁₆H₁₅NO₂254.1125
3-BenzoylbenzaldehydeC₁₄H₁₀O₂211.0703

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information regarding the functional groups present in (R)-2-(3-Benzoylphenyl)propionitrile and can offer insights into its conformational properties. oregonstate.edunih.gov These techniques are complementary and, when used together, provide a more complete vibrational profile of the molecule. uc.pt

FT-IR Spectroscopy: The FT-IR spectrum of (R)-2-(3-Benzoylphenyl)propionitrile is characterized by specific absorption bands corresponding to its functional groups. A sharp, intense band around 2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The strong absorption band in the region of 1660-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the benzophenone (B1666685) moiety. The aromatic C-H and C=C stretching vibrations will appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy also reveals these characteristic vibrations. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. The symmetric nature of the benzene (B151609) ring vibrations often results in strong Raman signals, providing complementary information to the FT-IR spectrum.

Detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a deeper understanding of the molecule's structure and conformational preferences. mdpi.com

Table 3: Characteristic Vibrational Frequencies for (R)-2-(3-Benzoylphenyl)propionitrile

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2240 - 2260
Carbonyl (C=O)Stretching1660 - 1680
Aromatic C=CStretching1400 - 1600
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are the cornerstone for determining the chemical purity and, crucially for a chiral compound, the enantiomeric excess (e.e.) of (R)-2-(3-Benzoylphenyl)propionitrile.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of chiral compounds. The development of a robust and validated chiral HPLC method is essential to quantify the (R)-enantiomer and to detect and quantify the unwanted (S)-enantiomer.

Method development typically involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of profen-related compounds. nih.gov The mobile phase composition, which usually consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. Factors such as the type and concentration of the alcohol modifier, as well as the column temperature, can significantly influence the retention times and the resolution between the enantiomers.

Once developed, the method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for the intended purpose of determining enantiomeric purity.

Table 4: Typical Chiral HPLC Method Parameters for the Enantioseparation of 2-Arylpropionitriles

ParameterTypical Condition
Chiral Stationary PhasePolysaccharide-based (e.g., Amylose or Cellulose derivatives)
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C

Gas Chromatography (GC) Coupled with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase offers an alternative and often orthogonal approach for determining the enantiomeric excess of volatile chiral compounds. While 2-(3-benzoylphenyl)propionitrile (B120230) itself may have limited volatility, derivatization can be employed to enhance its suitability for GC analysis. However, direct analysis on a suitable chiral capillary column is also a possibility.

Chiral GC columns are typically coated with a chiral selector, often a derivative of cyclodextrin (B1172386), which interacts differently with the two enantiomers, leading to their separation. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving successful enantioseparation. researchgate.net For profen-related compounds, derivatization to form diastereomers followed by analysis on a non-chiral column is also a common strategy. nih.gov

Table 5: Illustrative Chiral GC Method Parameters for Enantioselective Analysis

ParameterTypical Condition
Chiral Stationary PhaseCyclodextrin-based (e.g., permethylated β-cyclodextrin)
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Programe.g., 100 °C hold for 2 min, then ramp at 5 °C/min to 200 °C
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C

X-Ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the absolute configuration and detailed three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

As of the current literature survey, a public crystal structure for (R)-2-(3-Benzoylphenyl)propionitrile has not been reported. However, analysis of the crystal structures of related benzophenone derivatives provides insight into the likely solid-state conformation of the benzoylphenyl group. nih.govmdpi.comresearchgate.net The two phenyl rings of the benzophenone moiety are typically not coplanar, exhibiting a significant dihedral angle to relieve steric hindrance. mdpi.com

For (R)-2-(3-Benzoylphenyl)propionitrile, a single crystal suitable for X-ray diffraction would allow for the unambiguous assignment of the (R)-configuration at the chiral center. The analysis would involve the collection of diffraction data, structure solution, and refinement. The Flack parameter, derived from the refinement of the diffraction data, is a critical value used to confirm the absolute configuration of a chiral, non-centrosymmetric crystal structure. csic.es A value close to zero for the correct enantiomer would validate the (R)-configuration.

The table below outlines the type of crystallographic data that would be obtained from such an analysis. The values are hypothetical but representative of a small organic molecule. csic.es

Table 2: Hypothetical X-Ray Crystallographic Data for (R)-2-(3-Benzoylphenyl)propionitrile

ParameterHypothetical Value
Chemical Formula C₁₆H₁₃NO
Formula Weight 235.28 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.5 Å, b = 10.2 Å, c = 18.5 Å
Volume 1415.3 ų
Z (Molecules per unit cell) 4
Calculated Density 1.10 g/cm³
Radiation MoKα (λ = 0.71073 Å)
Temperature 100 K
Final R-factor (R₁) < 0.05
Flack Parameter ~0.0(1)

Chiroptical Studies: Polarimetry and Optical Rotatory Dispersion (ORD) for Stereochemical Confirmation

Chiroptical techniques are essential for characterizing chiral substances by measuring their interaction with polarized light. These methods are non-destructive and provide valuable information about the stereochemistry of a molecule.

Polarimetry measures the optical rotation of a chiral compound at a single wavelength, typically the sodium D-line (589 nm). The specific rotation, [α], is a characteristic physical property of a chiral molecule. The corresponding carboxylic acid, (S)-ketoprofen, is known to be the eutomer and is dextrorotatory, hence it is also named dexketoprofen (B22426). nih.gov Assuming the Cahn-Ingold-Prelog priorities of the substituents at the chiral center are not altered by the conversion of the nitrile to a carboxylic acid, the (R)-enantiomer of 2-(3-benzoylphenyl)propionitrile is expected to be levorotatory.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. wikipedia.orgslideshare.net An ORD spectrum provides more detailed stereochemical information than a single polarimetry measurement. The spectrum of a chiral molecule containing a chromophore will exhibit a characteristic pattern known as the Cotton effect in the region of the chromophore's absorption band. libretexts.org The benzophenone moiety in (R)-2-(3-benzoylphenyl)propionitrile contains a carbonyl chromophore which absorbs in the UV region. The ORD curve is expected to show a Cotton effect, characterized by a peak and a trough, in the wavelength range corresponding to this absorption. The sign of the Cotton effect (positive or negative) is related to the absolute configuration of the chiral center.

The expected chiroptical data for (R)-2-(3-Benzoylphenyl)propionitrile are summarized in the table below.

Table 3: Expected Chiroptical Data for (R)-2-(3-Benzoylphenyl)propionitrile

ParameterExpected Observation
Specific Rotation [α]D20 Negative value (Levorotatory)
Solvent for Polarimetry Chloroform or Ethanol
ORD Feature Cotton Effect
Wavelength of Cotton Effect Associated with n→π* transition of the carbonyl group (~300-340 nm)
Sign of Cotton Effect Correlates with the (R)-configuration

Computational and Theoretical Chemistry Studies of 2 3 Benzoylphenyl Propionitrile, R

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of a molecule is critical to its physical properties and biological interactions. For a flexible molecule like (R)-2-(3-Benzoylphenyl)propionitrile, understanding its conformational landscape—the collection of all possible spatial arrangements and their relative energies—is fundamental.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the vast conformational space of molecules. These methods treat molecules as a collection of atoms held together by bonds with associated force fields, allowing for the rapid calculation of energies for countless conformations.

A relaxed potential energy surface scan, a common technique in computational chemistry, involves systematically changing specific dihedral angles while optimizing the rest of the molecular geometry at each step. q-chem.comreadthedocs.io For (R)-2-(3-Benzoylphenyl)propionitrile, this would involve rotating the benzoyl group and the cyanopropylethyl group relative to the central phenyl ring to map out the energy landscape. While specific data for the nitrile is not available, studies on ketoprofen (B1673614) have identified several low-energy conformations. mdpi.com It is reasonable to infer that (R)-2-(3-Benzoylphenyl)propionitrile would exhibit a similarly complex potential energy surface with multiple local minima corresponding to stable conformers. The nitrile group, being sterically smaller and electronically different from a carboxylic acid group, would subtly alter the energy barriers and the relative stability of these conformers.

Quantum Chemical Calculations of Stable Conformations and Interconversions

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, more reliable conformational energies and geometries. DFT calculations have been instrumental in studying ketoprofen's conformations. mdpi.com

A comparative theoretical study on the R and S enantiomers of ketoprofen using DFT at the B3LYP/6-311G(d,p) level of theory found that the S enantiomer is the more stable of the two. sdiarticle4.com This energetic difference, though often small, is a critical aspect of chiral recognition in biological systems. The study identified key torsional angles defining the spatial configuration: α (O³-C²-C⁴-C⁶), β (C²-C⁴-C⁶-C⁷), and γ (C⁷-C⁸-C⁹-C¹⁰), which dictate the relative positions of the benzoyl group and the propionic acid residue. mdpi.com For (R)-2-(3-Benzoylphenyl)propionitrile, analogous torsional angles would define its conformational space.

The table below, derived from findings on ketoprofen, illustrates the kind of data that quantum chemical calculations can provide regarding the stability of different conformers. The energy difference (ΔE) indicates the relative stability of each conformation with respect to the most stable one.

ConformerKey Dihedral Angles (°)Relative Energy (ΔE) (kcal/mol)
Hypothetical Conformer 1 (R-nitrile) θ1, θ20.00
Hypothetical Conformer 2 (R-nitrile) θ'1, θ'21.25
Hypothetical Conformer 3 (R-nitrile) θ''1, θ''22.50
This table is illustrative, based on typical energy differences found in flexible molecules like ketoprofen, to demonstrate the output of quantum chemical calculations. Actual values for (R)-2-(3-Benzoylphenyl)propionitrile would require specific calculations.

The energy barriers for interconversion between these stable conformations can also be calculated, providing insight into the molecule's flexibility at different temperatures.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule governs its reactivity. Computational methods can quantify this through various descriptors, offering predictive power for chemical reactions.

Frontier Molecular Orbital (FMO) Theory for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between reacting molecules involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). sigmaaldrich.com

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us For ketoprofen, DFT calculations have determined the HOMO-LUMO gap. mdpi.com In the case of (R)-2-(3-Benzoylphenyl)propionitrile, the HOMO is expected to be located primarily on the electron-rich benzoylphenyl system, while the LUMO would also be distributed across the π-system of the aromatic rings. The electron-withdrawing nature of the nitrile group would likely lower the energy of the LUMO compared to the carboxylic acid in ketoprofen, potentially making the nitrile more susceptible to nucleophilic attack.

Table of Hypothetical FMO Data for (R)-2-(3-Benzoylphenyl)propionitrile

Parameter Value (eV) Description
E(HOMO) -6.5 Energy of the Highest Occupied Molecular Orbital
E(LUMO) -1.2 Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 5.3 Indicator of chemical reactivity and stability

These values are hypothetical and serve to illustrate the data obtained from FMO analysis. They are based on typical values for similar organic molecules.

Electrostatic Potential Surface Analysis for Nucleophilic/Electrophilic Sites

An electrostatic potential (ESP) surface map is a visual representation of the charge distribution on a molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.comresearchgate.net

For (R)-2-(3-Benzoylphenyl)propionitrile, the ESP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, as these are the most electronegative atoms. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. A region of positive potential would likely be found on the hydrogen atoms of the aromatic rings. Such maps are crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is also a powerful tool for elucidating the pathways of chemical reactions, including identifying the high-energy transition state structures that connect reactants and products. A key reaction involving (R)-2-(3-Benzoylphenyl)propionitrile is its hydrolysis to form (R)-ketoprofen.

Theoretical studies can model this reaction step-by-step. For instance, the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbon atom of the nitrile group can be simulated. Calculations would determine the geometry and energy of the transition state for this step. The subsequent tautomerization and hydrolysis steps to form the final carboxylic acid could also be modeled.

Computational Modeling of Catalytic Cycles in Asymmetric Synthesis

The asymmetric synthesis of chiral nitriles, including the (R)-enantiomer of 2-(3-Benzoylphenyl)propionitrile (B120230), often relies on sophisticated catalytic systems. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of these catalytic cycles. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby understanding the origins of enantioselectivity.

In a typical asymmetric hydrocyanation reaction to produce a chiral nitrile, a transition metal catalyst with a chiral ligand is often employed. Computational models can simulate the entire catalytic cycle, which generally involves several key steps:

Ligand Exchange: The initial step often involves the coordination of the substrate to the metal center, displacing a solvent or a weakly bound ligand.

Oxidative Addition: The addition of a cyanide source, such as hydrogen cyanide (HCN), to the metal center.

Migratory Insertion: The insertion of the alkene moiety of the benzoylphenyl precursor into the metal-hydride or metal-cyanide bond. This step is often the stereodetermining step, where the chiral ligand dictates the facial selectivity of the insertion, leading to the preferential formation of one enantiomer.

Reductive Elimination: The final step where the desired nitrile product is eliminated from the metal center, regenerating the catalyst for the next cycle.

DFT calculations can provide the Gibbs free energy for each step of the cycle for both the (R)- and (S)-pathways. The difference in the activation energies of the stereodetermining transition states for the two pathways allows for the prediction of the enantiomeric excess (ee), which can then be compared with experimental results. For instance, in related nickel-catalyzed hydrocyanation reactions, DFT studies have been crucial in understanding how the structure of the phosphine (B1218219) or phosphite (B83602) ligands influences the selectivity of the reaction. mdpi.com

Table 1: Hypothetical Energy Profile for Asymmetric Hydrocyanation

StepIntermediate/Transition StateΔG (kcal/mol) - (R) PathwayΔG (kcal/mol) - (S) Pathway
1Catalyst-Substrate Complex0.00.0
2Oxidative Addition TS+10.2+10.5
3Cyanometalated Intermediate-5.1-4.8
4Reductive Elimination TS+20.5+22.8
5Product Complex-15.3-14.9

Note: This table represents a hypothetical energy profile for illustrative purposes and is not based on actual experimental or computational data for 2-(3-Benzoylphenyl)propionitrile, (R)-.

Solvation Effects and Environmental Influences on Reactivity

The reactivity of a chiral molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry provides methods to model these solvation effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For a molecule like 2-(3-Benzoylphenyl)propionitrile, (R)-, changes in solvent polarity can affect the stability of charged or polar intermediates and transition states in a reaction, thereby altering reaction rates and selectivities.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. For instance, the interaction of the nitrile group or the benzoyl group with protic or aprotic solvents could be explicitly modeled to understand their influence on the molecule's conformation and reactivity. Combined approaches, such as Quantum Mechanics/Molecular Mechanics (QM/MM), can also be used, where the solute and a few key solvent molecules are treated with a high level of theory (QM), while the rest of the solvent is treated with a more computationally efficient method (MM).

Studies on other chiral molecules have shown that specific interactions with solvent molecules can have a profound impact on conformational equilibria and the energy barriers of reactions. acs.orgrsc.org For example, a solvent's ability to act as a hydrogen bond donor or acceptor can stabilize or destabilize key transition states, thereby influencing the stereochemical outcome of a reaction. rsc.org The consideration of such effects is crucial for building accurate predictive models of reactivity. tandfonline.comelsevier.com

Chiral Recognition and Intermolecular Interaction Modeling

Understanding how a chiral molecule interacts with its environment is fundamental to applications such as chiral separations and pharmacology. Computational modeling provides a window into the non-covalent interactions that govern these processes.

Simulation of Host-Guest Interactions with Chiral Ligands

Chiral recognition is often achieved by the formation of diastereomeric complexes between a chiral host and the enantiomers of a chiral guest. Cyclodextrins are common chiral hosts used in chiral chromatography for the separation of enantiomers. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful tools to study these host-guest interactions.

In a typical simulation, the (R)- and (S)-enantiomers of 2-(3-Benzoylphenyl)propionitrile would be docked into the cavity of a chiral host, such as a modified β-cyclodextrin. The docking software calculates the most favorable binding poses and estimates the binding affinity for each enantiomer. mdpi.com These calculations can reveal the key intermolecular interactions responsible for chiral discrimination, such as:

Hydrogen Bonds: The nitrile and benzoyl groups of the guest molecule could form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin (B1172386).

Hydrophobic Interactions: The phenyl rings of the guest molecule can interact with the hydrophobic interior of the cyclodextrin cavity.

Molecular dynamics simulations can then be used to study the stability and dynamics of these complexes over time. By analyzing the trajectories of the atoms, one can obtain a more detailed picture of the interactions and calculate the binding free energy, which can be correlated with the experimentally observed enantioselectivity in chiral separations. mdpi.com

Table 2: Illustrative Docking Results for Enantiomers in a Chiral Host

EnantiomerBinding Energy (kcal/mol)Key Interactions
(R)-2-(3-Benzoylphenyl)propionitrile-7.5H-bond with secondary hydroxyl, inclusion of benzoylphenyl group
(S)-2-(3-Benzoylphenyl)propionitrile-6.8Weaker H-bond, partial inclusion of benzoylphenyl group

Note: This table is for illustrative purposes. The values and interactions are hypothetical and not derived from specific experimental data for the title compound.

Theoretical Understanding of Enantioselective Processes

Theoretical studies can provide a deep understanding of the fundamental principles governing enantioselective processes. By analyzing the electronic structure and intermolecular forces, it is possible to rationalize and even predict the outcome of chiral recognition events.

In the context of enzymatic reactions, computational models can elucidate how an enzyme's chiral active site selectively binds one enantiomer of a substrate or catalyzes the formation of a specific enantiomeric product. researchgate.net By modeling the substrate within the enzyme's active site, researchers can identify the key amino acid residues that interact with the substrate and determine the stereochemical outcome. This knowledge can then be used to engineer enzymes with improved enantioselectivity.

Structure Reactivity Relationships and Design Principles for Chemical Transformations

Influence of Stereochemistry on Reaction Pathways and Stereoselectivity

The presence of a stereocenter at the carbon atom alpha to the nitrile group in (R)-2-(3-Benzoylphenyl)propionitrile introduces chirality into the molecule, which can significantly influence the course and outcome of chemical reactions. This is particularly evident in enzyme-catalyzed transformations where the precise three-dimensional arrangement of the substrate is critical for binding to the enzyme's active site.

Enzymatic hydrolysis of nitriles, for instance, often proceeds with a high degree of stereoselectivity. While a nitrile hydratase may catalyze the hydrolysis of both (R)- and (S)-enantiomers to produce a racemic amide, a subsequent hydrolysis of the amide by an amidase can be highly enantioselective, favoring one enantiomer over the other. chimia.ch This differential reactivity allows for the kinetic resolution of racemic mixtures of 2-arylpropionitriles. In the context of (R)-2-(3-Benzoylphenyl)propionitrile, an (R)-selective amidase could be employed to selectively hydrolyze the corresponding (R)-amide, leaving the (S)-amide unreacted, or vice-versa.

The stereochemistry at the α-carbon can also affect the stability and reactivity of metabolites. For the related compound, 2-phenylpropionic acid, studies have shown that the (R)- and (S)-enantiomers of its acyl glucuronide metabolites exhibit different rates of decomposition. nih.gov This suggests that the stereocenter can influence the reactivity of the molecule even in non-enzymatic reactions, likely due to subtle differences in steric interactions and the stability of transition states.

The following table summarizes the potential influence of stereochemistry on the reactions of 2-arylpropionitriles.

Reaction TypeInfluence of StereochemistryPotential Outcome for (R)-2-(3-Benzoylphenyl)propionitrile
Enzymatic Hydrolysis (Nitrile Hydratase) May exhibit low enantioselectivity, hydrolyzing both enantiomers. chimia.chFormation of a racemic amide.
Enzymatic Hydrolysis (Amidase) Often exhibits high enantioselectivity for one amide enantiomer. chimia.chKinetic resolution to obtain enantiomerically enriched amide or carboxylic acid.
Metabolic Decomposition Different decomposition rates for (R)- and (S)-enantiomers of metabolites. nih.govThe (R)-enantiomer may exhibit a different stability profile compared to the (S)-enantiomer.

Electronic and Steric Effects of Structural Modifications on Nitrile Reactivity

The reactivity of the nitrile group in (R)-2-(3-Benzoylphenyl)propionitrile is governed by both electronic and steric factors. Modifications to the benzoylphenyl moiety can significantly alter these factors, thereby tuning the reactivity of the nitrile for various chemical transformations.

Electronic Effects: The benzoyl group is an electron-withdrawing group, which decreases the electron density on the aromatic ring and, to a lesser extent, on the nitrile group. This electronic effect can be modulated by introducing substituents onto either of the phenyl rings.

Electron-donating groups (EDGs) , such as alkoxy or amino groups, on the aromatic rings would increase the electron density of the system. In acid-catalyzed hydrolysis of the nitrile, EDGs on the phenyl ring attached to the nitrile-bearing carbon would facilitate protonation of the nitrile nitrogen, thereby accelerating the reaction. numberanalytics.com

Electron-withdrawing groups (EWGs) , such as nitro or halo groups, would have the opposite effect, decreasing the electron density and making acid-catalyzed hydrolysis more difficult. Conversely, in base-catalyzed hydrolysis, EWGs would enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a hydroxide (B78521) ion and thus accelerating the reaction. numberanalytics.com

Steric Effects: The steric environment around the nitrile group plays a crucial role in its reactivity. The presence of bulky substituents near the nitrile can hinder the approach of nucleophiles or the binding to a catalyst's active site. chemistrysteps.com For instance, introducing bulky groups at the ortho positions of the phenyl ring attached to the propionitrile (B127096) moiety would likely decrease the rate of reactions involving the nitrile group due to increased steric hindrance.

The interplay of these electronic and steric effects is summarized in the table below.

ModificationElectronic Effect on NitrileSteric Effect on NitrileExpected Impact on Reactivity
Electron-donating group on phenyl ring Increased electron densityMinimalFaster acid-catalyzed hydrolysis, slower base-catalyzed hydrolysis. numberanalytics.com
Electron-withdrawing group on phenyl ring Decreased electron densityMinimalSlower acid-catalyzed hydrolysis, faster base-catalyzed hydrolysis. numberanalytics.com
Bulky substituent ortho to propionitrile MinimalIncreased steric hindranceSlower reaction rates for both acid- and base-catalyzed hydrolysis. chemistrysteps.com

Rational Design of Derivatives for Targeted Chemical Transformations

The structural framework of (R)-2-(3-Benzoylphenyl)propionitrile offers multiple sites for modification, allowing for the rational design of derivatives with tailored properties for specific chemical transformations. The primary targets for modification are the nitrile group and the benzoylphenyl moiety.

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including primary amines, aldehydes, ketones, and carboxylic acids. chemistrysteps.comorganicchemistrytutor.comchadsprep.commasterorganicchemistry.comlibretexts.org The choice of reagents and reaction conditions determines the outcome of the transformation. For example, reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields a primary amine, while a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can produce an aldehyde. chemistrysteps.comlibretexts.org

The benzoylphenyl group can be modified to influence the electronic properties of the molecule, as discussed previously, or to introduce new functionalities. For instance, the introduction of a hydroxyl or amino group could provide a handle for further derivatization or for anchoring the molecule to a solid support. The design of such derivatives is often guided by structure-activity relationship (SAR) studies, where the effect of systematic structural modifications on a desired property (e.g., biological activity or catalytic performance) is evaluated. nih.govnih.govnih.gov

The following table outlines some potential derivatization strategies and their targeted transformations.

Target MoietyModificationReagents/ConditionsResulting DerivativeTargeted Transformation/Application
Nitrile Group ReductionLiAlH₄Primary AmineSynthesis of chiral amines
Nitrile Group ReductionDIBAL-HAldehydeSynthesis of chiral aldehydes
Nitrile Group HydrolysisH₃O⁺ or OH⁻, heatCarboxylic AcidSynthesis of (R)-Ketoprofen
Benzoylphenyl Moiety Introduction of EDG/EWGElectrophilic/Nucleophilic Aromatic SubstitutionSubstituted benzoylphenyl derivativeTuning of electronic properties and reactivity
Benzoylphenyl Moiety Introduction of a linking groupVariousFunctionalized derivativeImmobilization on a solid support or conjugation to other molecules

Correlation between Molecular Structure and Catalytic Performance in its Formation or Derivatization

The synthesis and derivatization of (R)-2-(3-Benzoylphenyl)propionitrile often rely on catalytic methods, where the structure of the catalyst plays a critical role in determining the efficiency and selectivity of the reaction.

Formation: The formation of 2-arylpropionitriles can be achieved through methods like copper-catalyzed cyanation of aryl halides. rsc.orgresearchgate.netnih.gov In such reactions, the nature of the copper catalyst, including the ligands coordinated to the metal center, is crucial for the catalytic activity. For the asymmetric synthesis of chiral nitriles, the use of chiral ligands is essential to induce enantioselectivity. snnu.edu.cn The structure of the ligand influences the geometry of the catalyst's active site and its interaction with the substrate, thereby controlling the stereochemical outcome of the reaction. Structure-activity relationship studies on catalysts are often performed to optimize the reaction conditions and achieve high yields and enantioselectivities. rsc.orgresearchgate.netmdpi.com

Derivatization: In the enzymatic derivatization of (R)-2-(3-Benzoylphenyl)propionitrile, such as the hydrolysis by a nitrile hydratase, the structure of the enzyme's active site is key to its catalytic performance. Nitrile hydratases contain a metal center (either iron or cobalt) that is coordinated by amino acid residues. nih.govwikipedia.orgebi.ac.uknih.gov The substrate, the nitrile, is thought to coordinate to this metal center, which facilitates the nucleophilic attack of a water molecule. The specific amino acid residues in the active site and their spatial arrangement create a chiral environment that can lead to enantioselective transformations. The efficiency of the catalysis is dependent on how well the substrate fits into this active site.

The table below highlights the correlation between catalyst structure and performance in the context of 2-arylpropionitrile chemistry.

TransformationCatalyst TypeKey Structural Features of CatalystCorrelation with Performance
Asymmetric Cyanation Chiral Copper ComplexChiral ligandsThe structure and chirality of the ligand determine the enantioselectivity of the cyanation reaction. snnu.edu.cn
Enzymatic Hydrolysis Nitrile HydrataseMetal center (Fe or Co) and surrounding amino acid residuesThe specific metal and the geometry of the active site influence substrate binding and the rate and stereoselectivity of hydrolysis. nih.govwikipedia.orgebi.ac.uknih.gov

Future Directions and Emerging Research Avenues for 2 3 Benzoylphenyl Propionitrile, R

Development of Novel and Highly Efficient Stereoselective Methodologies

The primary challenge in synthesizing (R)-2-(3-Benzoylphenyl)propionitrile lies in achieving high enantioselectivity. While classical resolution of racemic ketoprofen (B1673614) is a known method, future research is geared towards asymmetric synthesis, which can directly yield the desired enantiomer, thus improving efficiency and reducing waste.

Emerging trends focus on the development and application of novel chiral catalysts. numberanalytics.com This includes transition metal catalysts and organocatalysts for asymmetric reactions. numberanalytics.com For instance, research into asymmetric hydrogenation and aldol (B89426) reactions using new ligands and reaction conditions has revolutionized the synthesis of complex molecules with high stereoselectivity. numberanalytics.com Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and sustainable alternative to traditional chemical catalysts. pharmafeatures.commdpi.com Enzymes operate under mild conditions and exhibit exceptional selectivity, which can simplify purification processes. mdpi.com A recent patent highlights a method for synthesizing Dexketoprofen (B22426) using an amidase for the kinetic resolution of ketoprofen amide, achieving high selectivity and conversion rates. wipo.int This enzymatic approach could be adapted for the stereoselective synthesis or resolution of the nitrile precursor.

Future research will likely explore:

Novel Organocatalysts: Designing new small organic molecules, such as proline or cinchona alkaloid derivatives, to catalyze the asymmetric cyanation of a suitable precursor to form (R)-2-(3-benzoylphenyl)propionitrile. numberanalytics.com

Advanced Transition Metal Catalysis: Investigating new chiral ligands for transition metals like rhodium or palladium to achieve higher enantiomeric excess in asymmetric synthesis. numberanalytics.com

Enzymatic and Biocatalytic Routes: Screening for and engineering novel enzymes (e.g., nitrilases or lipases) that can selectively produce or resolve (R)-2-(3-benzoylphenyl)propionitrile with high efficiency and under environmentally benign conditions. pharmafeatures.commdpi.com

Table 1: Comparison of Potential Stereoselective Methodologies

MethodologyPotential AdvantagesResearch FocusKey Compound Types
Asymmetric Transition Metal CatalysisHigh turnover numbers, broad substrate scopeDevelopment of new chiral ligands numberanalytics.comPalladium, Rhodium complexes numberanalytics.com
OrganocatalysisMetal-free, lower toxicity, stable to air and moistureDesign of catalysts like proline and cinchona alkaloids numberanalytics.comChiral amines, phosphines
Biocatalysis / Enzymatic ResolutionHigh stereoselectivity, mild reaction conditions, green approach pharmafeatures.commdpi.comEnzyme screening and engineering (e.g., amidases, nitrilases) mdpi.comwipo.intAmidase, Nitrilase, Lipase

Integration with Automation, Robotics, and Artificial Intelligence in Chemical Synthesis

The convergence of chemical synthesis with high-tech automation, robotics, and artificial intelligence (AI) is set to revolutionize pharmaceutical production. oxfordglobal.com These technologies can accelerate the discovery and optimization of synthetic routes by increasing efficiency, precision, and throughput while reducing human error. oxfordglobal.com

For a molecule like (R)-2-(3-benzoylphenyl)propionitrile, AI and machine learning algorithms can be employed to:

Predict Reaction Outcomes: AI models can forecast the success and stereoselectivity of a reaction, saving time and resources. acs.org Neural networks are already being used to accurately predict the enantioselectivity of asymmetric catalytic reactions from small datasets. chemistryworld.com

Design Novel Catalysts: Machine learning can identify patterns in catalyst performance to design new, more effective chiral catalysts and ligands. numberanalytics.com

Plan Synthetic Routes: Computer-aided synthesis planning (CASP) tools can propose novel and efficient retrosynthetic pathways that human chemists might overlook. acs.orgacs.org These programs can filter for selectivity issues and suggest optimal reaction conditions. acs.org

Automation and robotics offer the potential for:

High-Throughput Screening: Automated systems can rapidly test a vast number of catalysts, solvents, and reaction conditions to find the optimal parameters for synthesizing (R)-2-(3-benzoylphenyl)propionitrile. oxfordglobal.com

Continuous Flow Chemistry: Instead of traditional batch processing, continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. jocpr.com This method is particularly advantageous for managing reaction times and reducing waste. jocpr.com An AI-controlled system can monitor reactions in real-time and adjust conditions to maintain optimal output. nih.gov

Table 2: Impact of Technology on Synthesis of (R)-2-(3-Benzoylphenyl)propionitrile

TechnologyApplication AreaPotential BenefitRelevant Finding
Artificial Intelligence (AI)Retrosynthetic Analysis & Route PlanningIdentifies novel, efficient synthetic pathways. acs.orgAI-driven tools like Synthia and ReTReK can design and validate multi-step syntheses. acs.orgacs.org
Machine Learning (ML)Catalyst Design & OptimizationPredicts catalyst performance and designs new, highly selective catalysts. numberanalytics.comNeural networks can predict enantioselectivity. chemistryworld.com
Automation & RoboticsHigh-Throughput ExperimentationAccelerates optimization of reaction conditions. oxfordglobal.comEnables rapid screening of many chemical reactions. oxfordglobal.com
Continuous Flow ChemistryProcess Intensification & Scale-upImproves yield, safety, and efficiency while reducing waste. jocpr.comOffers better control over reaction times and reduces risks associated with large-scale batch reactions. jocpr.com

Exploration of Unprecedented Chemical Transformations and Synthetic Applications

While the primary value of (R)-2-(3-benzoylphenyl)propionitrile lies in its role as a precursor to Dexketoprofen, its chemical structure contains reactive functional groups—a nitrile and a benzophenone (B1666685)—that could be leveraged for other synthetic applications. The nitrile group is particularly versatile and can undergo a variety of transformations beyond simple hydrolysis. libretexts.org

Future research could investigate:

Reduction to Amines: The nitrile can be reduced to a primary amine using reagents like Lithium aluminum hydride (LiAlH₄), yielding (R)-2-(3-benzoylphenyl)propan-1-amine. libretexts.org This chiral amine could serve as a building block for other novel APIs or as a chiral resolving agent itself.

Addition of Grignard Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis, opening a pathway to a different class of compounds. chadsprep.com

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form various heterocyclic structures, which are common motifs in medicinal chemistry. acs.orgacs.org For example, tandem reactions can be used to construct fused indole (B1671886) and isoquinoline (B145761) heterocycles. acs.org

Derivatization of the Benzophenone Moiety: The ketone group of the benzophenone can be a site for various reactions, such as reduction to a secondary alcohol or conversion to an oxime. researchgate.net The synthesis of a 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid derivative has been reported, showcasing the reactivity of this ketone. researchgate.net

Exploring these alternative reaction pathways could unlock new value from this specific chiral intermediate, potentially leading to the discovery of new molecular entities with unique biological activities.

Advancements in Sustainable and Economically Viable Production Routes

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint and improve long-term profitability. pharmafeatures.comjocpr.com For the production of (R)-2-(3-benzoylphenyl)propionitrile, this means designing processes that are not only efficient but also environmentally benign.

Key areas for future development in sustainable production include:

Green Solvents: Reducing or replacing traditional organic solvents with greener alternatives like water, ethanol, or supercritical carbon dioxide is a major goal. mdpi.comjocpr.com Water is an especially attractive solvent as it is safe and cost-effective. pharmafeatures.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. pharmafeatures.comacs.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are an excellent strategy for improving atom economy. pharmafeatures.com

Renewable Feedstocks: Investigating the use of raw materials derived from renewable resources rather than petrochemical sources can significantly improve the sustainability of the entire production chain. jocpr.com

Process Intensification: This approach aims to increase reaction efficiency while using less energy and fewer raw materials. jocpr.comnih.gov Continuous flow chemistry is a prime example of process intensification that leads to faster reactions, less waste, and enhanced safety. jocpr.com

Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts and nanocatalysts, is central to green synthesis. acs.org These catalysts reduce energy requirements and the need for stoichiometric reagents.

By integrating these green chemistry principles, the manufacturing process for (R)-2-(3-benzoylphenyl)propionitrile can become more sustainable, safer, and more cost-effective, aligning with the future demands of the pharmaceutical industry. pharmafeatures.comacs.org

Q & A

Q. What are the common synthetic routes for (R)-2-(3-Benzoylphenyl)propionitrile?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, Ethyl Corporation's process involves hydrogenation of intermediates like 2-(3-fluoro-4-nitrobenzene)propionitrile using palladium catalysts under controlled pressure (45 psi H₂) . Alternative routes include coupling ketoprofen derivatives with amino alcohol ureidoamides under thermal conditions (100–125°C), followed by purification via column chromatography with solvents like dichloromethane/methanol .

Q. What spectroscopic and chromatographic methods are used for structural characterization?

Key techniques include:

  • NMR and IR spectroscopy for functional group identification, as demonstrated in the characterization of intermediates like 2-(4-amino-3-fluorobenzene)propionitrile .
  • GC-MS for purity assessment and structural confirmation of intermediates .
  • HPLC for quantifying ketoprofen-related impurities, with methods validated for resolution and sensitivity .

Q. What safety protocols are essential for handling (R)-2-(3-Benzoylphenyl)propionitrile?

The compound is classified under GHS as acute oral toxicity (Category 4) and chronic aquatic toxicity (Category 2). Key precautions include:

  • Using PPE (gloves, goggles) to avoid skin/eye contact .
  • Working in ventilated areas to prevent inhalation .
  • Proper disposal via authorized waste management due to environmental hazards .

Q. How is the compound utilized as an intermediate in drug synthesis?

It serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. For instance, coupling with benzotriazolide derivatives forms pharmacologically active amides (e.g., N-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-(3-benzoylphenyl)propanamide) .

Advanced Research Questions

Q. How can enantioselective synthesis of the (R)-enantiomer be optimized?

Chiral resolution techniques, such as chiral column chromatography or asymmetric catalysis, are critical. Related studies on (S)-2-phenylpropionic acid derivatives highlight the use of chiral auxiliaries or enzymes for enantiomer separation . Computational modeling (e.g., DFT) can predict reaction pathways to enhance stereochemical control .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Discrepancies in X-ray data (e.g., conformation stability) are addressed using software like SHELXL for refinement. For example, Kenawi et al. combined experimental charge density analysis with theoretical calculations to confirm the most stable tautomer of analogous nitriles .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives?

Derivatives are evaluated via in vitro assays (e.g., lipid-lowering activity in Triton WR-1339-induced hyperlipidemia models) and computational docking to identify key pharmacophores. Modifications at the benzoyl or nitrile groups significantly impact bioactivity .

Q. What advanced analytical methods ensure enantiomeric purity?

  • Chiral HPLC with polysaccharide-based columns for baseline separation of enantiomers.
  • Vibrational Circular Dichroism (VCD) to confirm absolute configuration .

Q. How does computational modeling predict stability and reactivity?

Density Functional Theory (DFT) calculations assess conformational stability, as applied to 3-oxo-2-(phenylhydrazono)propionitriles. Solvent effects (e.g., acetone polarity) and transition state analysis guide reaction optimization .

Q. What ecotoxicological assessments are required for environmental compliance?

The compound’s chronic aquatic toxicity (H411) necessitates OECD 301/302 biodegradability testing and algal toxicity assays (e.g., OECD 201). Data from safety sheets indicate low persistence but acute toxicity to aquatic organisms, requiring mitigation in lab waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.